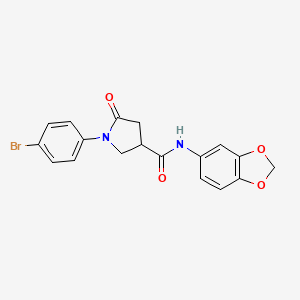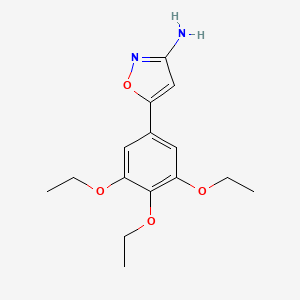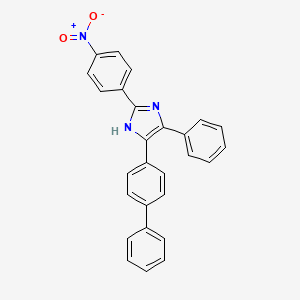![molecular formula C16H16O4 B5193043 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5193043.png)
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, featuring a methoxyphenoxy group and an ethoxy linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde under nucleophilic aromatic substitution conditions. The reaction is carried out by heating the mixture to around 140°C and using a solvent such as dimethyl sulfoxide (DMSO). Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: 4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(4-methoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenoxy)benzaldehyde: Similar structure but lacks the ethoxy linkage.
4-(2-Methoxyethyl)phenol: Contains a methoxyethyl group instead of the methoxyphenoxy group.
4-Ethyl-2-methoxyphenol: Features an ethyl group instead of the ethoxy linkage .
Uniqueness
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the methoxyphenoxy and ethoxy groups allows for versatile chemical modifications, making it valuable in various synthetic and industrial processes.
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-8-16(9-7-14)20-11-10-19-15-4-2-13(12-17)3-5-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOJTTUCZKBXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3-Phenoxyphenyl)methylsulfanyl]-1-phenyltetrazole](/img/structure/B5192965.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5192979.png)
![1-Phenyl-3-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]urea](/img/structure/B5192981.png)
![4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol](/img/structure/B5192985.png)
![7-methyl-2-{[4-(phenoxyacetyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine trifluoroacetate](/img/structure/B5192998.png)
![ethyl 5-(4-bromophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B5193006.png)
![(Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid](/img/structure/B5193011.png)

![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}piperidine](/img/structure/B5193018.png)

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5193022.png)

![5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5193030.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5193032.png)
